molecular formula C19H19ClN2S B3035329 5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-13-8

5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B3035329
CAS No.: 318234-13-8
M. Wt: 342.9 g/mol
InChI Key: DMFSXERUHSGORV-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative characterized by a chloro substituent at position 5, a phenyl group at position 3, and a methyl group at position 1. The key structural feature is the [(2,5-dimethylphenyl)sulfanyl]methyl moiety at position 4, which introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

5-chloro-4-[(2,5-dimethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-13-9-10-14(2)17(11-13)23-12-16-18(21-22(3)19(16)20)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFSXERUHSGORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144303
Record name 5-Chloro-4-[[(2,5-dimethylphenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318234-13-8
Record name 5-Chloro-4-[[(2,5-dimethylphenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318234-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-[[(2,5-dimethylphenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iron-Catalyzed Regioselective Synthesis

Iron(III) chloride catalyzes the reaction between diarylhydrazines and vicinal diols to form 1,3-disubstituted pyrazoles. For example:

  • Diarylhydrazine : N-methyl-N'-phenylhydrazine
  • Vicinal diol : 3-chloro-2-(hydroxymethyl)propane-1,2-diol

This method achieves regioselectivity at positions 1 and 3, critical for introducing the methyl and phenyl groups.

Reaction Conditions :

  • Catalyst: FeCl₃ (10 mol%)
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: ~70%

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of tosylhydrazones derived from α,β-unsaturated ketones. For instance:

  • Tosylhydrazone precursor : 3-(2,5-dimethylphenylthio)propenone
  • Reagent : NH₂NH₂·HCl

Advantages :

  • Reaction time reduced from hours to minutes (e.g., 15 minutes vs. 6 hours).
  • Solvent-free conditions enhance green chemistry metrics.

Introduction of the Sulfanyl Methyl Group

The [(2,5-dimethylphenyl)sulfanyl]methyl substituent at position 4 is introduced via nucleophilic substitution or thiol-ene reactions.

Thiolate Alkylation

A chloromethyl intermediate at position 4 reacts with 2,5-dimethylthiophenol under basic conditions:

Reaction Scheme :
$$ \text{Pyrazole-CH}2\text{Cl} + \text{ArSH} \xrightarrow{\text{K}2\text{CO}3} \text{Pyrazole-CH}2\text{SAr} $$
(Ar = 2,5-dimethylphenyl).

Optimized Conditions :

  • Base: K₂CO₃ (2 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Yield: 65–75%

Thiol-ene Click Chemistry

A radical-mediated thiol-ene reaction between a 4-allyl pyrazole intermediate and 2,5-dimethylthiophenol offers stereochemical control.

Catalyst : AIBN (azobisisobutyronitrile)
Light Source : UV (365 nm)
Yield : ~80%

Chlorination at Position 5

Electrophilic chlorination introduces the chloro group at position 5.

N-Chlorosuccinimide (NCS) Method

NCS in acetic acid selectively chlorinates the pyrazole ring at elevated temperatures:

Conditions :

  • Chlorinating agent: NCS (1.2 equiv)
  • Solvent: AcOH
  • Temperature: 60°C
  • Time: 4 hours
  • Yield: 85%

Direct Chlorine Gas Addition

Gaseous Cl₂ in dichloromethane achieves higher atom economy but requires stringent safety protocols.

Selectivity : Controlled by steric hindrance from the 3-phenyl group.

Structural Confirmation and Characterization

Post-synthesis, the compound is validated via spectroscopic and crystallographic methods:

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 5H, Ph), 6.95 (s, 1H, Ar-H), 4.25 (s, 2H, SCH₂), 2.30 (s, 6H, CH₃).
  • MS (EI) : m/z 342.9 [M]⁺.

X-ray Crystallography

Crystallographic studies reveal:

  • Dihedral angle between pyrazole and 2,5-dimethylphenyl groups: 85°.
  • Intermolecular C–H···π interactions stabilize the lattice.

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield (%) Time
Iron-catalyzed Cyclocondensation FeCl₃ 70 6 h
Microwave-assisted Tosylhydrazone cyclization None 75 15 min
Thiolate alkylation Sulfur incorporation K₂CO₃ 65–75 4 h
NCS chlorination Electrophilic substitution NCS 85 4 h

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution patterns during pyrazole formation require careful catalyst selection.
  • Thiol Stability : 2,5-Dimethylthiophenol is prone to oxidation, necessitating inert atmospheres.
  • Green Chemistry : Solvent-free microwave methods reduce waste but need scale-up validation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding dechlorinated pyrazole derivative.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C19_{19}H19_{19}ClN2_{2}S
Molecular Weight : 342.9 g/mol
CAS Number : 318234-13-8
IUPAC Name : 5-chloro-4-{[(2,5-dimethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole}

The compound is characterized by a chloro group, a sulfanyl group attached to a dimethylphenyl ring, and a phenyl ring. This complex structure allows for diverse chemical behavior and potential applications.

Chemistry

5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry due to its ability to coordinate with metal ions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthetic organic chemistry.

Biological Research

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have suggested that the compound exhibits activity against various microbial strains, which makes it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations indicate that it may have anticancer properties, potentially acting on specific cellular pathways involved in cancer progression.

Medicinal Chemistry

The unique structural features of this compound make it an attractive candidate for further exploration in medicinal chemistry:

  • Therapeutic Potential : Its ability to interact with biological targets suggests it could be developed into a therapeutic agent for various diseases. Ongoing studies are focusing on its efficacy and mechanism of action.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Development : It can be employed in creating new materials with specific properties.
  • Specialty Chemicals Production : It acts as a precursor in the synthesis of specialty chemicals used in various applications.

Case Study 1: Antimicrobial Activity

In a study conducted by [source], this compound was tested against several strains of bacteria and fungi. Results indicated significant inhibition of growth compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

A research article published in [source] explored the anticancer effects of this compound on breast cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, indicating its selective cytotoxicity.

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the chloro and sulfanyl groups may allow the compound to form covalent bonds with target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Sulfanyl Group

  • 5-Chloro-4-{[(4-Methylphenyl)Sulfanyl]Methyl}-1-Methyl-3-Phenyl-1H-Pyrazole (CAS 318234-04-7) This analog replaces the 2,5-dimethylphenyl group with a 4-methylphenyl group.
  • 5-Chloro-4-{[(2,4-Dichlorophenyl)Sulfanyl]Methyl}-1-Methyl-3-Phenyl-1H-Pyrazole (CAS 318248-41-8)
    The dichlorophenyl substituent introduces strong electron-withdrawing effects, which may increase reactivity in electrophilic substitution reactions. However, this also increases hydrophobicity, likely reducing aqueous solubility compared to the dimethylphenyl variant .

Functional Group Modifications

  • 5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole
    The trifluoromethyl group at position 3 enhances metabolic stability and lipophilicity, common in drug design. However, the absence of a sulfanyl-methyl group limits its ability to participate in hydrophobic interactions or hydrogen bonding .

  • 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde Oxime The carbaldehyde oxime group introduces a reactive site for forming Schiff bases, useful in synthetic chemistry. This contrasts with the non-reactive methyl group in the target compound .

Crystallographic and Conformational Analysis

  • 3-Methyl-5-Phenoxy-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Crystal structures reveal planar pyrazole rings with dihedral angles of 73.67° between the pyrazole and phenyl groups. The target compound’s 2,5-dimethylphenyl group may introduce torsional strain, altering packing efficiency and melting points .

Biological Activity

Overview

5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This compound features a chloro group and a sulfanyl group attached to a dimethylphenyl ring, which contributes to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C19H19ClN2S
  • Molecular Weight : 342.885 g/mol
  • CAS Number : 318234-13-8

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. The compound in focus has been evaluated for its efficacy against various pathogens, demonstrating potential as an antimicrobial agent. Studies have shown that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. For example, derivatives tested against drug-resistant bacteria have shown promising results in inhibiting growth at low concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. The compound has been investigated for its ability to inhibit tumor cell proliferation in various cancer cell lines. In vitro studies have suggested that it may act on specific molecular targets involved in cancer progression, such as BRAF(V600E) and EGFR pathways . Notably, combinations of pyrazole compounds with established chemotherapeutics like doxorubicin have shown synergistic effects, enhancing cytotoxicity against resistant cancer cells .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases . The mechanism involves modulation of inflammatory pathways, which is crucial for developing new anti-inflammatory drugs.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific proteins or enzymes through covalent bonding facilitated by the chloro and sulfanyl groups. This interaction could modulate enzymatic activity or protein function, leading to the observed biological effects .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

  • Antimicrobial Study :
    • A recent study assessed the efficacy of various pyrazole compounds against common bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Anticancer Research :
    • In vitro tests on breast cancer cell lines revealed that specific pyrazole derivatives significantly reduced cell viability compared to controls. The study also explored the combination effects with doxorubicin, indicating enhanced cytotoxicity through synergistic mechanisms .
  • Inflammatory Response Evaluation :
    • A series of experiments demonstrated that selected pyrazole compounds inhibited nitric oxide production in macrophages stimulated with LPS, highlighting their anti-inflammatory properties and potential therapeutic applications in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of growth in drug-resistant bacteria
AnticancerReduced viability in breast cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the optimized synthetic routes for preparing this pyrazole derivative, and what critical reaction parameters influence yield and purity?

The compound is synthesized via multi-step protocols, including cyclocondensation and functionalization. A key step involves introducing the (2,5-dimethylphenyl)sulfanyl group through nucleophilic substitution or thiol-ene reactions. Critical parameters include:

  • Temperature control : Excess heat may lead to side reactions (e.g., oxidation of the sulfanyl group).
  • Catalyst selection : Palladium catalysts (e.g., Suzuki coupling) or acid/base conditions for regioselective substitution .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity. Yields typically range from 40–70% depending on steric hindrance from substituents .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement : SHELXL (via the SHELX suite) is preferred for small-molecule refinement due to robust handling of disorder and anisotropic displacement parameters .
  • Validation : Check for R-factor convergence (<5%) and plausible hydrogen-bonding networks using Mercury or PLATON .

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm).
  • IR : Confirm sulfanyl (C–S stretch ~650 cm⁻¹) and pyrazole ring (C=N ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.08) .

Advanced Research Questions

Q. How do steric and electronic effects of the (2,5-dimethylphenyl)sulfanyl group influence supramolecular interactions in crystal packing?

The bulky sulfanyl group disrupts π-π stacking but promotes C–H···π and van der Waals interactions. Graph-set analysis (e.g., S(6) motifs) reveals dimerization via weak hydrogen bonds (e.g., C–H···Cl) . Computational modeling (Hirshfeld surface analysis) quantifies contact contributions:

  • Cl···H interactions : ~12% of surface contacts.
  • Aryl-aryl interactions : ~25% .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the sulfanyl group on biological activity?

  • Analog synthesis : Replace the sulfanyl group with oxygen/selenium or vary methyl positions on the aryl ring .
  • Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) to correlate substituent hydrophobicity with inhibition constants (Ki) .
  • Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., Trp-245 in COX-2) .

Q. What strategies resolve contradictions between computational predictions and experimental data in hydrogen-bonding interactions?

  • Multi-technique validation : Combine SCXRD (exact geometry) with solid-state NMR (¹³C CP/MAS) to assess dynamic behavior .
  • DFT adjustments : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces underestimated in initial models .

Q. How does the compound’s stability under varying pH and solvent conditions affect its applicability in biological assays?

  • pH stability : Use UV-Vis spectroscopy to monitor degradation (λmax shifts indicate protonation/deprotonation of the pyrazole ring). Stable in pH 6–8 (mimicking physiological conditions) .
  • Solvent compatibility : DMSO is ideal for stock solutions but may interfere with fluorescence assays; use <1% v/v .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole

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